Spiro[2.3]hexan-5-one
Description
Historical Context of Strained Ring Systems
The concept of ring strain in cyclic molecules was first formally proposed by Adolf von Baeyer in 1885. vedantu.compharmaguideline.combritannica.com His strain theory posited that the stability of cycloalkanes was directly related to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. vedantu.com Baeyer's initial assumption was that all cycloalkane rings were planar. pharmaguideline.comwikipedia.org This led him to predict that smaller rings like cyclopropane (B1198618) and cyclobutane (B1203170) would be highly strained and therefore less stable, a prediction that has been largely validated by experimental data. wikipedia.orgscribd.com For instance, the bond angles in cyclopropane are compressed to 60°, leading to significant angle strain. vedantu.comlibretexts.org
However, Baeyer's theory had its limitations, particularly for larger rings. pharmaguideline.com He incorrectly predicted that cyclohexane (B81311) would be more strained than cyclopentane. pharmaguideline.com In 1890, Hermann Sachse proposed that larger rings could adopt non-planar, puckered conformations, such as the "chair" and "boat" forms of cyclohexane, to relieve this strain. britannica.comwikipedia.org This crucial insight, later expanded upon by Ernst Mohr, explained the exceptional stability of six-membered rings and their prevalence in nature. wikipedia.org The development of these theories laid the groundwork for understanding the unique properties and reactivity of strained ring systems, including the spirocycles that are the focus of this article. The synthesis of cyclopropane by August Freund in 1882 and cyclobutane in 1907 further fueled the fascination with these highly strained carbocycles. acs.org
Fundamental Concepts of Ring Strain in Spiro Compounds
Ring strain in spiro compounds is a multifaceted phenomenon arising from several contributing factors: angle strain, torsional strain, and steric strain. wikipedia.orglibretexts.org
Angle Strain: This occurs when the bond angles within the rings deviate from the ideal 109.5° for sp³-hybridized carbon atoms. libretexts.org In a molecule like spiro[2.3]hexan-5-one, both the cyclopropane and cyclobutane rings possess significant angle strain due to their small ring sizes. The compressed angles in these rings lead to poor overlap of the hybrid orbitals forming the carbon-carbon sigma bonds, resulting in destabilization. libretexts.orglibretexts.org
Torsional Strain: Also known as Pitzer strain, this arises from the eclipsing of bonds on adjacent atoms. wikipedia.orglibretexts.org The rigid, nearly planar nature of small rings like cyclopropane and cyclobutane prevents them from adopting staggered conformations, leading to significant torsional strain. libretexts.orglibretexts.org
Steric Strain: This results from repulsive interactions when non-bonded atoms are forced into close proximity. libretexts.org In spirocycles, this can manifest as transannular strain, which is steric hindrance between atoms on opposite sides of a ring. libretexts.org The spirocyclic junction itself, where the two rings are held in orthogonal planes, can also introduce unique steric interactions. rsc.org
The total ring strain energy (RSE) of a spiro compound is the sum of these individual strains. It is often higher than the sum of the RSEs of the individual constituent rings, a phenomenon known as excess strain energy (ESE). cambridgescholars.com This additional strain is attributed to the unique structural constraints imposed by the spiro center. cambridgescholars.com The high ring strain in molecules like spiro[2.3]hexane derivatives makes them valuable as versatile intermediates in organic synthesis, as the release of this strain can drive various chemical transformations. researchgate.net
| Type of Strain | Description | Relevance to this compound |
|---|---|---|
| Angle Strain | Deviation of bond angles from the ideal 109.5° for sp³ carbons. libretexts.org | Significant in both the cyclopropane and cyclobutane rings. |
| Torsional Strain | Eclipsing of bonds on adjacent atoms. wikipedia.orglibretexts.org | Present due to the rigid, near-planar nature of the small rings. libretexts.org |
| Steric Strain | Repulsive interactions between non-bonded atoms in close proximity. libretexts.org | Can arise from the spirocyclic junction and within the rings. rsc.org |
Significance of this compound within Strained Carbocycles and Heterocycles
This compound and its derivatives hold a significant position within the realm of strained carbocyclic and heterocyclic chemistry. Their unique three-dimensional structure, characterized by a high fraction of sp³-hybridized carbon atoms, makes them attractive scaffolds in drug design and discovery. rsc.org The inherent rigidity and predictable vectorization of the spiro[2.3]hexane framework can enhance drug-likeness and target selectivity. researchgate.net
The high ring strain of the spiro[2.3]hexane system is not just a challenge to overcome but also a powerful tool in organic synthesis. researchgate.net The release of this strain can be a driving force for a variety of chemical reactions, making these compounds versatile building blocks for the construction of more complex molecules. researchgate.netrsc.org For instance, the rearrangement of 1-oxaspiro[2.3]hexanes, which are structurally related to this compound, can lead to the formation of cyclopentanone (B42830) derivatives. nih.gov
Furthermore, the introduction of heteroatoms into the spiro[2.3]hexane skeleton, creating heterocyclic analogs, has become an area of intense research. rsc.org These strained spiro heterocycles are being explored as bioisosteres for aromatic or non-strained aliphatic rings in medicinal chemistry, with the goal of improving the physicochemical properties of lead compounds, such as metabolic stability and lipophilicity. researchgate.netrsc.org The development of synthetic methods to access functionalized spiro[2.3]hexanes and their heterocyclic counterparts is crucial for unlocking their full potential in various scientific fields. rsc.orgsci-hub.se
Overview of Research Trajectories in Spiro[2.3]hexane Chemistry
Research into spiro[2.3]hexane chemistry is following several key trajectories, driven by the unique structural and reactive properties of this strained spirocyclic system.
A major focus is on the development of novel synthetic methodologies . The construction of the spiro[2.3]hexane framework can be challenging, and chemists are continually exploring new and efficient ways to synthesize these molecules. rsc.org This includes the use of visible-light-induced intramolecular [2+2] cycloadditions and other photochemical methods, which offer mild and environmentally friendly routes to these compounds. rsc.org The synthesis of functionalized spiro[2.3]hexane derivatives, such as those with amino or carboxyl groups, is also a significant area of research, as these compounds serve as valuable building blocks for more complex targets. sci-hub.seresearchgate.net
Another important research direction is the exploration of the reactivity of the spiro[2.3]hexane system. The high ring strain of these molecules can be harnessed to drive a variety of chemical transformations, including ring-opening and ring-expansion reactions. nih.gov Understanding and controlling these reactions is key to utilizing spiro[2.3]hexanes as versatile synthetic intermediates. For example, the thermal rearrangements of unsaturated spiro[2.3]hexane derivatives have been shown to lead to a variety of interesting molecular rearrangements. sci-hub.se
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.3]hexan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-5-3-6(4-5)1-2-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWQOXREXMKNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336508 | |
| Record name | Spiro[2.3]hexan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20061-22-7 | |
| Record name | Spiro[2.3]hexan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Spiro 2.3 Hexan 5 One and Its Derivatives
Strategies for Spiro[2.3]hexane Core Construction
The creation of the spiro[2.3]hexane skeleton primarily relies on forming the three-membered cyclopropane (B1198618) ring onto a pre-existing four-membered cyclobutane (B1203170) precursor. This is most commonly achieved through cyclopropanation reactions where a carbene or carbenoid is added to an exocyclic double bond on the cyclobutane ring.
Cyclopropanation stands out as a powerful method for generating three-membered rings. acs.org In the context of spiro[2.3]hexane synthesis, this involves the reaction of a carbene precursor with an alkylidenecyclobutane. The choice of catalyst and carbene source is crucial for controlling the efficiency and stereoselectivity of the transformation.
The use of transition metal catalysts to mediate cyclopropanation is a cornerstone of modern organic synthesis. These catalysts facilitate the decomposition of diazo compounds or other carbene precursors to form metal carbene intermediates, which then react with an alkene. acs.orgrsc.org Catalysts based on rhodium, nickel, and other metals have proven effective in the synthesis of spiro[2.3]hexane derivatives.
Cyclopropanation Reactions for Spiro[2.3]hexane Scaffold Formation
Metal-Catalyzed Cyclopropanation Approaches
Rhodium-Catalyzed Cyclopropanation for Stereocontrol
Rhodium catalysts are particularly renowned for their ability to control the stereochemical outcome of cyclopropanation reactions. rsc.org In the synthesis of spiro[2.3]hexane systems, rhodium(II) catalysts, such as dirhodium tetraacetate (Rh₂(OAc)₄), have been employed to achieve diastereoselective cyclopropanations. For example, in the synthesis of 5-azaspiro[2.3]hexane derivatives, a key step involved the rhodium-catalyzed cyclopropanation of a terminal olefin on an azetidine (B1206935) ring with ethyl diazoacetate. beilstein-journals.orgnih.govresearchgate.net This reaction was studied in various solvents, including dichloromethane (B109758) (CH₂Cl₂), dichloroethane (DCE), and toluene, to optimize the formation of the desired trans-cyclopropane products. beilstein-journals.org The stereoselectivity is influenced by the chiral environment created by the ligands on the rhodium catalyst, which directs the approach of the alkene to the metal carbene intermediate. chemrxiv.org This control is critical for producing specific stereoisomers, which is essential in the synthesis of complex molecules and potential therapeutic agents. beilstein-journals.orgnih.gov
Table 1: Rhodium-Catalyzed Cyclopropanation for 5-Azaspiro[2.3]hexane Derivative
| Catalyst | Substrate | Reagent | Key Feature | Reference |
|---|---|---|---|---|
| Rh₂(OAc)₄ | Terminal olefin on an azetidine ring | Ethyl diazoacetate | Diastereoselective formation of trans-cyclopropane products. | beilstein-journals.org |
Nickel-Catalyzed Cyclopropanation with [1.1.1]Propellane as Carbene Precursor
A novel approach to spiro[2.3]hexane synthesis utilizes the highly strained molecule [1.1.1]propellane as a carbene precursor in a nickel-catalyzed reaction. acs.orgorganic-chemistry.orgnih.govresearchgate.netacs.org This method avoids the use of traditional, often unstable, carbene precursors like diazoalkanes. acs.org The reaction involves the nickel(0)-catalyzed double C-C bond activation of [1.1.1]propellane to generate a key 3-methylenecyclobutylidene-nickel intermediate. organic-chemistry.orgnih.govresearchgate.netacs.org This intermediate then undergoes cyclopropanation with a range of functionalized alkenes to yield methylenespiro[2.3]hexane products. organic-chemistry.orgresearchgate.net This nickel-catalyzed process is highly selective and suppresses the side reactions, such as oligomerization, that are often observed in other transition metal-catalyzed reactions with [1.1.1]propellane. acs.orgorganic-chemistry.org The reaction tolerates a wide variety of alkenes, including styrenes and heteroaryl alkenes, providing good yields of the spirocyclic products. organic-chemistry.org
Table 2: Nickel-Catalyzed Cyclopropanation using [1.1.1]Propellane
| Catalyst System | Carbene Precursor | Alkene Substrates | Product Type | Reference |
|---|---|---|---|---|
| Ni(cod)₂ / SIMes·HCl / LiOMe | [1.1.1]Propellane | Styrenes, heteroaryl alkenes, 1,3-dienes, alkenylboronic esters | Methylenespiro[2.3]hexanes | organic-chemistry.org |
Cyclopropanation of Alkylidenecyclobutanes
The direct cyclopropanation of an exocyclic double bond on a cyclobutane ring (an alkylidenecyclobutane) is a straightforward route to the spiro[2.3]hexane skeleton. One method involves the reaction of substituted alkylidenecyclobutanes with a reagent system composed of trimethylaluminum (B3029685) (Me₃Al) and diiodomethane (B129776) (CH₂I₂) in dichloromethane (CH₂Cl₂) to afford 1,1-disubstituted spiro[2.3]hexanes. researchgate.netidexlab.com Another approach is the [2+2] cycloaddition of dichloroketen to methylenecyclobutane (B73084). epa.gov This initially forms a spiro[3.3]heptanone derivative, which can then undergo ring-contraction to furnish spiro[2.3]hexane derivatives. epa.gov These methods provide access to functionalized spiro[2.3]hexanes that can serve as intermediates for further synthetic transformations.
Diazo compounds, particularly ethyl diazoacetate, are among the most common carbene precursors used in metal-catalyzed cyclopropanation reactions. beilstein-journals.orgresearchgate.netresearchgate.net The decomposition of these compounds by a metal catalyst, typically rhodium(II) or copper complexes, generates a metal carbene intermediate that is key to the cyclopropanation process. acs.orgrsc.org This strategy has been successfully applied to the synthesis of spiro[2.3]hexane derivatives. beilstein-journals.orggoogle.com For instance, the reaction of tert-butyl N-(3-methylenecyclobutyl) carbamate (B1207046) with diazoacetic ester in the presence of a rhodium tetraacetate catalyst yields an N-protected ethoxycarbonyl-substituted spiro[2.3]hexane. google.com Subsequent deprotection and hydrolysis steps lead to the final 5-amino-spiro[2.3]hexane-1-carboxylic acid. google.com Metal-free conditions have also been developed, where visible light irradiation can induce the cyclopropanation of alkenes with diazo compounds. researchgate.netacs.org
Compound Index
| Compound Name |
|---|
| 5-amino-spiro[2.3]hexane-1-carboxylic acid |
| [1.1.1]Propellane |
| Dichloroketen |
| Diiodomethane |
| Dirhodium tetraacetate |
| Ethyl diazoacetate |
| Methylenespiro[2.3]hexane |
| Spiro[2.3]hexan-5-one |
| tert-butyl N-(3-methylenecyclobutyl) carbamate |
| Trimethylaluminum |
Ring Expansion Methodologies
An alternative approach to constructing the spiro[2.3]hexane system and its derivatives involves the expansion of a smaller ring. These methods often leverage the release of ring strain to drive the desired transformation.
The rearrangement of difunctional cyclopropylmethyl compounds can lead to the formation of cyclobutane rings. thieme-connect.de These rearrangements are often initiated by the formation of a cationic intermediate. For instance, the solvolysis of cyclopropylmethyl derivatives can generate cyclobutane products through the intermediacy of nonclassical carbocations. researchgate.net While this method is more generally applied to the synthesis of cyclobutanes, specific substitution patterns on the cyclopropylmethyl system could potentially be designed to favor the formation of a spiro[2.3]hexane structure. The outcome of these reactions can be sensitive to the substitution on the starting material, which dictates the stability and subsequent reaction pathway of the carbocation intermediate. researchgate.net
The ring expansion of 1-oxaspiro[2.3]hexanes represents a powerful and effective method for the synthesis of substituted cyclopentanones. rsc.orgnih.gov This transformation is typically mediated by Lewis acids or other reagents that can facilitate the opening of the strained oxirane ring. rsc.orgnih.gov The inherent ring strain of the 1-oxaspiro[2.3]hexane system makes it prone to such rearrangements. rsc.org
For example, treatment of 1-oxaspiro[2.3]hexanes with lithium bromide and HMPA can induce a regioselective rearrangement to afford cyclopentanones. nih.gov Similarly, lithium iodide has been used to promote the ring expansion of chiral 1-oxaspiro[2.3]hexanes to cyclopentanones, often with high diastereoselectivity and without loss of stereochemical integrity. ugent.be This methodology has been applied in the total synthesis of natural products, such as pentalenolactone (B1231341) E and G methyl esters, where a hydroxyl-directed epoxidation followed by ring expansion was a key step. nih.gov
Table 3: Ring Expansion of 1-Oxaspiro[2.3]hexanes
| 1-Oxaspiro[2.3]hexane Derivative | Reagent | Product | Yield | Reference |
| Substituted 1-oxaspiro[2.3]hexane | LiBr, HMPA | Cyclopentanone (B42830) derivative | - | nih.gov |
| Chiral 1-oxaspiro[2.3]hexane | LiI | Chiral cyclopentanone | 87% | ugent.be |
| Complex 1-oxaspiro[2.3]hexane | LiI | Complex cyclopentanone | 88% | ugent.be |
Cyclization Strategies
Intramolecular cyclization reactions offer another avenue for the synthesis of spiro[2.3]hexane derivatives. These strategies involve the formation of one of the rings from an appropriately functionalized acyclic or monocyclic precursor. For instance, a nickel-catalyzed regio- and enantioselective syn-hydrometalative 4-exo-trig cyclization of alkynones has been reported for the synthesis of 2-azaspiro[3.3]heptane, a related spirocyclic system. rsc.org Similar strategies could potentially be adapted for the synthesis of spiro[2.3]hexanes.
Another approach involves the rhodium-catalyzed cyclopropanation of a terminal double bond with a diazoacetate derivative. beilstein-journals.org This intramolecular reaction has been used to construct the cyclopropane ring of a 5-azaspiro[2.3]hexane derivative with trans selectivity. beilstein-journals.org Furthermore, copper-catalyzed enantioselective carboetherification of alkenols has been shown to produce spirocyclic ethers, demonstrating the potential of catalytic cyclization methods for constructing spiro systems. nih.gov
Cascade [5+1] Double Michael Addition Reactions
A highly efficient and regioselective method for the synthesis of novel spiro-heterocycles involves the use of cascade [5+1] double Michael addition reactions. mdpi.com This strategy is a powerful tool for assembling spirocyclic products from acyclic starting materials. mdpi.com In this type of reaction, a bielectrophilic component reacts with a nucleophilic center, but due to differing reactivities at the electrophilic and nucleophilic sites, the reaction proceeds regioselectively to yield a single isomer. mdpi.com
An example of this methodology is the reaction between N,N-dimethylbarbituric acid and various chalcones in the presence of a sodium ethoxide catalyst. This process facilitates the construction of complex spiro-heterocyclic systems in excellent yields. mdpi.com The Michael addition, a key C-C bond-forming reaction, is particularly effective for creating spirocyclic compounds, with organocatalytic cascade Michael additions emerging as a robust strategy. mdpi.comresearchgate.net
Table 1: Synthesis of Fluorinated Spiro-heterocycles via Cascade [5+1] Double Michael Addition mdpi.com
| Entry | Product | R | Yield (%) |
|---|---|---|---|
| 1 | 3a | F | 94 |
| 2 | 3b | CF₃ | 92 |
Reaction Conditions: N,N-dimethylbarbituric acid (1), Chalcones (2a,b), NaOEt, EtOH, Reflux, 4h.
Intramolecular Cyclization Reactions
The formation of the spiro[2.3]hexane skeleton can be achieved through the intramolecular cyclization of specifically designed linear precursors. One notable approach involves the catalytic cycloalumination of methylenecyclopropanes with triethylaluminum (B1256330) (Et₃Al), which generates aluminaspiro[2.4]heptane intermediates. These intermediates, without being isolated, can undergo intramolecular carbocyclization to yield spiro[2.3]hexane derivatives in high yields. arkat-usa.org The nature of the substituent on the methylenecyclopropane (B1220202) ring plays a crucial role in determining the selectivity of the reaction. arkat-usa.org For instance, the reaction of 2-phenylmethylenecyclopropane with Et₃Al produces 4-ethyl-1-phenyl-4-aluminaspiro[2.4]heptane with high regioselectivity. arkat-usa.org
Another powerful technique involves visible-light photoredox catalysis, which can facilitate an intramolecular 1,5-hydrogen atom transfer (HAT) in aryl iodides to form spirocyclic systems. rsc.org
Photochemical Cycloaddition Reactions
Photochemical methods provide a green and efficient route for synthesizing spiro[2.3]hexane structures. rsc.org Visible-light irradiation, using blue LEDs or even sunlight, can be used to construct spirocyclic scaffolds from alkenes with low reactivity in an additive-free approach. rsc.orgresearchgate.net This method is valued for its mild conditions, operational simplicity, and good functional group tolerance. rsc.org Mechanistic studies suggest that the key C-C bond formation occurs almost concurrently with a light-sustained initiation process. rsc.org
A significant application of this strategy is the on-DNA, visible light-mediated intermolecular [2+2] cycloaddition of olefins with various heterocycles (such as indoles, benzofurans, and coumarins) to produce complex and novel spirocyclic cores. rsc.org This approach has been successfully applied to exo-methylenespiro[2.3]hexanes. rsc.org Furthermore, the photochemical [2+2] cycloaddition between an allene (B1206475) and an enone has been utilized to construct cyclobutene (B1205218) precursors, which are subsequently converted into spiro[2.3]hexane derivatives. nih.gov
Epoxidation-Based Syntheses
Epoxidation reactions serve as a cornerstone for several synthetic routes toward this compound and its analogues. These methods often involve the epoxidation of a double bond within a four-membered ring system or the use of highly strained molecules as precursors where epoxidation is driven by the release of ring strain.
Epoxidation of Ketene (B1206846) Dimers (4-Alkylidene-2-oxetanones)
A novel class of spirocyclic heterocycles, 1,4-dioxaspiro[2.3]hexan-5-ones (also referred to as spiroepoxy-β-lactones), can be readily synthesized through the epoxidation of ketene dimers, specifically 4-alkylidene-2-oxetanones. acs.orgnih.govnih.gov These precursors are available from the homo- or heterodimerization of ketenes. acs.orgnih.gov This method has been successfully used to prepare both racemic and optically active series of these spiro compounds. acs.orgnih.gov
The epoxidation is typically carried out using reagents like dimethyldioxirane (B1199080) (DMDO). researchgate.net Despite the inherent strain of the fused epoxide and β-lactone rings, the resulting spiroepoxy-β-lactones exhibit unexpected stability, which may be attributed to a double anomeric effect. nih.govresearchgate.net These spirocycles are versatile synthetic intermediates, reacting with various nucleophiles primarily at the C2 and C5 positions. acs.orgnih.gov Their utility has been demonstrated in the concise, enantioselective synthesis of natural products such as (+)-maculalactone A, which proceeds from hydrocinnamoyl chloride via a tetronic acid intermediate derived from the spirocycle. acs.orgsigmaaldrich.com
Table 2: Synthesis of Spiroepoxy-β-Lactones via Epoxidation of Ketene Dimers nih.gov
| Entry | Ketene Dimer | Product | Yield (%) |
|---|---|---|---|
| 1 | (Z)-3-benzyl-4-ethylideneoxetan-2-one | (2S,3R)-3-benzyl-2-methyl-1,4-dioxathis compound | 83 |
| 2 | (Z)-3-benzyl-4-propylideneoxetan-2-one | (2S,3R)-3-benzyl-2-ethyl-1,4-dioxathis compound | 85 |
| 3 | (R,Z)-3-benzyl-4-(2-phenylethylidene)oxetan-2-one | (2S,3R,6R)-2,6-dibenzyl-1,4-dioxathis compound | 88 |
Reaction Conditions: Ketene dimer, DMDO in acetone, CH₂Cl₂, MgSO₄, 0 °C.
Hydroxyl-Directed Epoxidation
The strategic placement of a hydroxyl group can direct the epoxidation of an adjacent double bond with high diastereoselectivity. nih.gov In the synthesis of triquinane natural products, a key 1-oxaspiro[2.3]hexane intermediate was synthesized from a cyclobutene precursor bearing a hydroxyl group. nih.gov The epoxidation of the alkene with meta-chloroperoxybenzoic acid (m-CPBA) yielded a single epoxide diastereomer. nih.gov
Similarly, in another synthetic endeavor, the hydroxyl-directed epoxidation of an allylic alcohol on a cyclobutene ring was achieved with excellent diastereoselectivity using a combination of vanadyl acetylacetonate (B107027) (VO(acac)₂) and tert-butylhydroperoxide. nih.gov The resulting epoxide was a crucial intermediate that underwent ring expansion to furnish a cyclopentanone derivative. nih.gov This directing effect is a powerful tool in stereocontrolled synthesis, often leading to high diastereomeric excesses (80–100%) when the directing hydroxyl group is unprotected. researchgate.net
Strain-Release Driven Epoxidation of Bicyclo[1.1.0]butanes
The significant ring strain inherent in bicyclo[1.1.0]butanes (BCBs), estimated at 64 kcal/mol, serves as a powerful driving force for a variety of chemical transformations. researchgate.net This high-energy state can be harnessed for the synthesis of spirocyclic scaffolds. rsc.orgnih.gov Specifically, a strain-release driven epoxidation of BCBs provides a pathway to spirocyclic epoxides that feature a cyclobutane motif. nih.govnih.gov
One strategy involves a two-step, one-pot process where a lithiated bicyclo[1.1.0]butyl sulfoxide (B87167) is added to a ketone, aldehyde, or imine. The resulting intermediate then undergoes a palladium-catalyzed cross-coupling reaction that proceeds with concomitant formation of an epoxide or aziridine (B145994) ring. nih.govnih.gov Another approach involves the addition of a lithiated azabicyclo[1.1.0]butane to a ketone to generate a carbinol precursor. rsc.org Subsequent activation and intramolecular substitution, driven by strain release, afford 1-oxa-5-azaspiro[2.3]hexanes in good yields. rsc.org This methodology highlights the utility of strained molecules as modular building blocks for creating complex three-dimensional structures. nih.gov
Stereoselective Synthesis of this compound Analogs
Achieving stereocontrol in the synthesis of this compound and its derivatives is crucial for their application in areas such as medicinal chemistry, where specific stereoisomers often exhibit desired biological activity. nih.gov Methodologies have been developed to control both diastereoselectivity and enantioselectivity.
Diastereoselective synthesis of spiro[2.3]hexane systems often involves the addition of carbenes or ylides to functionalized cyclobutane precursors. A notable example is the rhodium-catalyzed cyclopropanation of an exocyclic double bond on an azetidine ring, which was utilized in the synthesis of 5-azaspiro[2.3]hexane derivatives. nih.govd-nb.info This reaction showed high diastereoselectivity, favoring the formation of the trans cyclopropane products. d-nb.infobeilstein-journals.org Theoretical calculations have supported these experimental findings, indicating the relative stability of the trans diastereoisomers. d-nb.info
Another approach involves the reaction of sulfur ylides with cyclobutanones. nih.gov While effective in generating the spiro[2.3]hexane skeleton, this method can sometimes result in poor diastereoselectivity. nih.gov The choice of reagents and reaction conditions plays a critical role in directing the stereochemical outcome. For instance, in the synthesis of 1,5-disubstituted spiro[2.3]hexanes, cyclopropanation of the corresponding cyclobutane derivatives yielded the target products as single diastereomers. researchgate.net
The synthesis of spiro[2.3]hex-1-ene derivatives also demonstrates diastereoselectivity. The initial cyclopropanation of 3-methylene-cyclobutanecarbonitrile produces a mixture of diastereomers that can be separated and individually converted to the final product. acs.org
| Starting Material | Reagents | Product | Key Feature | Reference |
|---|---|---|---|---|
| Exocyclic alkene on azetidine | Ethyl diazoacetate, Rh2(OAc)4 | 5-Azaspiro[2.3]hexane derivative | High trans diastereoselectivity | d-nb.infobeilstein-journals.org |
| Cyclobutanone (B123998) | Sulfur ylide | Amino-substituted 1-oxaspiro[2.3]hexane | Poor diastereoselectivity | nih.gov |
| Cyclobutane derivative | Cyclopropanation | 1,5-Disubstituted spiro[2.3]hexane | Single diastereomer obtained | researchgate.net |
The development of enantioselective methods for the synthesis of this compound analogs is a significant area of research. One strategy involves the use of chiral auxiliaries to guide the stereochemical course of a reaction. smolecule.com For instance, in the synthesis of 5-azaspiro[2.3]hexane derivatives, the starting material was derived from D-serine, a chiral amino acid, to control the absolute stereochemistry of the final product. nih.govbeilstein-journals.org
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including spiro[2.3]hexane derivatives. researchgate.net An organocatalytic strategy for the construction of highly strained spiro[2.3]hexane skeletons has been reported, proceeding through a Michael addition followed by a ring expansion of methylenecyclopropanes. researchgate.net This method utilizes an electron-deficient difluoro-substituted secondary amine catalyst to achieve good enantio- and diastereoselectivity. researchgate.net
Another enantioselective approach involves the epoxidation of optically active ketene dimers to form 1,4-dioxaspiro[2.3]hexan-5-ones, which was successfully applied in the total synthesis of (+)-maculalactone A. nih.gov Rhodium-catalyzed asymmetric cyclopropanation is another effective method for constructing the cyclopropane ring of azaspiro[2.3]hexane derivatives with high enantioselectivity. smolecule.com
| Methodology | Catalyst/Auxiliary | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | D-serine derived | 5-Azaspiro[2.3]hexane | Control of absolute stereochemistry | nih.govbeilstein-journals.org |
| Organocatalysis | Difluoro-substituted secondary amine | Spiro[2.3]hexane | Michael addition/ring expansion cascade | researchgate.net |
| Asymmetric Epoxidation | DMDO on chiral ketene dimer | 1,4-Dioxathis compound | Enantioselective total synthesis | nih.gov |
| Asymmetric Catalysis | Rhodium catalyst | Azaspiro[2.3]hexane | High enantioselectivity in cyclopropanation | smolecule.com |
Green Chemistry Principles in Spiro[2.3]hexane Synthesis
The application of green chemistry principles to the synthesis of spiro[2.3]hexane derivatives aims to reduce the environmental impact of chemical processes. This includes the use of less hazardous reagents, milder reaction conditions, and improved atom economy. rsc.org
A photoinduced, additive-free approach for the synthesis of functionalized spiro[2.3]hexanes has been developed, which avoids the use of toxic reagents. rsc.orgresearchgate.net This method utilizes visible-light irradiation to construct the spirocyclic scaffold from alkenes of low reactivity, offering advantages such as mild conditions and operational simplicity. rsc.orgrsc.org The practicality of this green protocol was demonstrated by calculating green chemistry metrics, which showed a high atom economy and carbon efficiency. rsc.org
Microwave-assisted synthesis has also been explored as a green technique for preparing spirocyclic compounds. smolecule.com Furthermore, catalyst-free methods, such as the Michael reaction between thiooxindoles and dibenzalacetones in ethanol (B145695) at room temperature, provide a scalable and environmentally benign route to spirothiooxindoles. nih.gov
Scale-Up and Process Optimization for Spiro[2.3]hexane Production
The transition from laboratory-scale synthesis to large-scale production of spiro[2.3]hexane derivatives presents several challenges. asischem.com Reactions that are successful on a small scale may not be viable for industrial production due to factors such as cost of reagents, safety concerns, and scalability of reaction conditions.
For example, the Tebbe olefination, while effective on a small scale for preparing intermediates for 5-azaspiro[2.3]hexane synthesis, proved problematic during scale-up due to inconsistent alkene formation. beilstein-journals.orgsmolecule.com The Petasis olefination was found to be a more reliable alternative for larger-scale reactions. beilstein-journals.orgsmolecule.com Similarly, the stability of catalysts like Rh₂(OAc)₄ is crucial for consistent performance at a larger scale, requiring strict control over solvent purity and inert atmosphere.
Process optimization involves developing new and more efficient synthetic routes, using cost-effective reagents, and ensuring the process is safe and scalable. asischem.com For instance, a multigram scale synthesis of 4-azaspiro[2.3]hexane derivatives has been reported, demonstrating the feasibility of producing these complex molecules in larger quantities. smolecule.com This was achieved through the cyclopropanation of an N-Boc protected enamine on a decagram scale. researchgate.net
Reaction Mechanisms and Reactivity Patterns of Spiro 2.3 Hexan 5 One Systems
Ring Opening Reactions
The high degree of ring strain within the spiro[2.3]hexane skeleton makes it susceptible to ring-opening reactions under various conditions. These reactions are often regioselective and provide access to functionalized monocyclic systems that can be difficult to obtain through other synthetic routes. rsc.org
The presence of a carbonyl group in spiro[2.3]hexan-5-one and related systems activates the adjacent spiro center, facilitating acid-catalyzed rearrangements. Lewis acids are particularly effective in promoting skeletal rearrangements that lead to the formation of cyclopentanone (B42830) derivatives. rsc.org This transformation is a key synthetic application of 1-oxaspiro[2.3]hexanes, which are closely related to this compound. The Lewis acid-mediated ring expansion of 1-oxaspiro[2.3]hexanes yields cyclopentanones with excellent yields and good diastereomeric ratios. rsc.org This rearrangement is believed to proceed through a stabilized carbocation intermediate, which drives the selective formation of the five-membered ring. nih.gov The regioselectivity of this rearrangement offers a significant advantage over other methods for synthesizing substituted cyclopentanones. nih.gov For instance, treatment of 1-oxaspiro[2.3]hexanes with a Lewis acid like aluminum chloride (AlCl₃) in a solvent such as dichloromethane (B109758) (CH₂Cl₂) at room temperature can promote this skeletal rearrangement.
In a similar fashion, β,γ-unsaturated α-spirocyclopropyl ketones undergo acid-catalyzed cleavage of the cyclopropane (B1198618) ring. When treated with ethanolic sulfuric acid, these compounds yield 2-(2-ethoxyethyl)cyclohex-2-en-1-ones. cdnsciencepub.com The rate of this reaction is influenced by the substitution pattern of the double bond, with exocyclic methylene (B1212753) compounds reacting much faster than their endocyclic isomers. cdnsciencepub.com This is attributed to more efficient protonation of the exocyclic double bond and favorable orbital overlap in the transition state. cdnsciencepub.com
Table 1: Acid-Mediated Rearrangement of Spirocyclic Ketones
| Starting Material | Reagent | Product | Reference |
| 1-Oxaspiro[2.3]hexane | Lewis Acid (e.g., AlCl₃) | Substituted Cyclopentanone | rsc.org |
| 6-Methylenespiro[2.5]octan-4-one | H₂SO₄ in Ethanol (B145695) | 2-(2-Ethoxyethyl)-3-methylcyclohex-2-en-1-one | cdnsciencepub.com |
| 6,6-Dimethyl-8-methylenespiro[2.5]octan-4-one | H₂SO₄ in Ethanol | 2-(2-Ethoxyethyl)-3,5,5-trimethylcyclohex-2-en-1-one | cdnsciencepub.com |
This compound and its analogues are subject to nucleophilic attack at several electrophilic sites. In the case of 1,4-dioxaspiro[2.3]hexan-5-ones, which possess both an epoxide and a β-lactone moiety, four potential modes of nucleophilic reactivity can be envisioned. nih.gov One primary pathway involves the addition of a nucleophile to the distal epoxide carbon, leading to C-O bond cleavage. nih.gov This addition results in an intermediate γ-substituted β-keto-carboxylate, which can subsequently undergo decarboxylation to yield an α-substituted ketone. nih.gov
Another mode of reactivity is nucleophilic addition to the carbonyl carbon of the β-lactone. "Hard" nucleophiles typically add to the acyl carbon, leading to β-hydroxy carbonyl derivatives after ring opening. nih.gov In contrast, "soft" nucleophiles can add to the β-carbon, resulting in β-substituted carboxylic acids. nih.gov Reductive cleavage with agents like lithium aluminum hydride involves initial reduction of the β-lactone carbonyl, consistent with known reductions of β-lactones that lead to acyl C-O cleavage. nih.gov
For β,γ-unsaturated α-spirocyclopropyl ketones, homoconjugate nucleophilic addition is observed upon heating with nucleophiles like morpholine. cdnsciencepub.com This reaction proceeds with cleavage of the cyclopropane ring to afford 2-[2-(4-morpholinyl)ethyl]cyclohex-2-en-1-ones. cdnsciencepub.com The reaction rate is significantly faster for compounds with an exocyclic double bond compared to those with an endocyclic double bond, a phenomenon attributed to "spiroactivation" by both the carbonyl and the exocyclic ethylenic groups. cdnsciencepub.com
Reductive cleavage of carbon-oxygen bonds in spiro[2.3]hexane systems offers a pathway to highly functionalized products. In the context of synthesizing anti-cis-γ-hydroxy-β-lactones, the proposed strategy involves the in situ regio- and facially selective reductive C-O cleavage of 1,4-dioxaspiro[2.3]hexan-5-ones. nih.govnih.govresearchgate.net This specific cleavage is envisioned to occur at the spiroketal center (C4), potentially proceeding through an oxocarbenium ion intermediate formed by cleavage of the epoxide ring. nih.gov
However, experiments with common reducing agents have shown different selectivities. For example, the reduction of a spiroepoxy-β-lactone (a 1,4-dioxathis compound derivative) with lithium aluminum hydride (LiAlH₄) resulted in the formation of the corresponding triol. nih.gov This outcome indicates that the initial reduction occurred at the β-lactone carbonyl, followed by reduction of the resulting α-hydroxy ketone intermediate. Reductive C-O cleavage at the epoxide carbons (C4 or C5) was not observed under these conditions, which aligns with the known reactivity of metal hydrides towards β-lactones, favoring acyl C-O cleavage over alkyl C-O cleavage. nih.gov
A key reactivity pattern of 1,4-dioxaspiro[2.3]hexan-5-ones involves a rearrangement that produces α-substituted ketones. nih.gov This transformation is initiated by the nucleophilic addition to the distal carbon of the epoxide ring (pathway 'a' in the proposed mechanism). nih.gov This attack leads to the cleavage of the C-O bond and the formation of a γ-substituted β-keto-carboxylate intermediate. This intermediate is unstable and readily undergoes decarboxylation, yielding an α-substituted ketone. nih.gov For example, the reaction of these spiroepoxy-β-lactones with nucleophiles such as chloride or azide (B81097) ions has been shown to proceed through this pathway. nih.gov This method provides a synthetically useful route to functionalized ketones from readily accessible spirocyclic precursors.
Table 2: Nucleophilic Ring Opening Pathways of 1,4-Dioxaspiro[2.3]hexan-5-ones
| Pathway | Site of Nucleophilic Attack | Intermediate | Final Product Type | Reference |
| a | Distal Epoxide C-O Bond | γ-Substituted β-Keto-carboxylate | α-Substituted Ketone | nih.gov |
| b | Spiroketal Center (C4) | γ-Hydroxy-β-lactone | γ-Hydroxy-β-lactone | nih.gov |
| d | β-Lactone Carbonyl | Acyl-Oxygen Cleavage | β-Hydroxy Carbonyl Derivative | nih.gov |
Transformations and Rearrangements
Beyond simple ring-opening reactions, the strained nature of the spiro[2.3]hexane framework enables more complex transformations, including pericyclic reactions like sigmatropic rearrangements.
Sigmatropic rearrangements are concerted reactions involving the migration of a σ-bond along a π-system. thieme-connect.de While specific examples involving this compound itself are not extensively documented, the broader class of spiro[2.3]hexane derivatives participates in such transformations. For instance, thermal rearrangements of unsaturated spiro[2.3]hex-4-ene derivatives lead to ring opening, forming allylidenecyclopropanes, which can further rearrange to 3-methylenecyclopentene (B14743801) derivatives. sci-hub.se
More directly, nih.govnih.gov-sigmatropic rearrangements have been developed using [1.1.1]propellane as a carbene precursor to generate substituted methylenecyclobutanes, which are structurally related to the spiro[2.3]hexane system. researchgate.net This reaction proceeds efficiently under mild conditions with copper catalysis, tolerating a wide range of functional groups on allyl sulfides and selenides. researchgate.net The rearrangement of allyloxy-substituted carbanions, known as the nih.govnih.gov-Wittig rearrangement, is another relevant class of sigmatropic shifts. thieme-connect.de Although not demonstrated directly on a this compound core, these rearrangements highlight the potential for complex, stereocontrolled transformations within strained cyclic systems. thieme-connect.de
Rearrangements to Tetronic Acids
The rearrangement of this compound systems can lead to the formation of tetronic acids and their derivatives. For instance, spiro cyclopropane furandiones, which can be derived from 3-allyl tetronic acids, undergo functionalization through cascade reactions. uni-bayreuth.de The synthesis of these compounds often involves microwave-assisted pericyclic rearrangements. uni-bayreuth.de
Radical Reactions and Mechanistic Investigations
The spiro[2.3]hexane framework is involved in various radical reactions. A notable example is the synthesis of 1,5-dioxaspiro[2.3]hexanes through a regioselective radical C-H functionalization of 3-iodooxetane. nih.gov This process is initiated by a lithium-amide-induced single-electron transfer to benzophenones, which generates an N-centered radical and a ketyl radical anion. nih.govresearchgate.net This "frustrated radical pair" then acts synergistically to abstract a hydrogen atom from the 3-iodooxetane, leading to a radical-radical coupling reaction and the formation of the novel 1,5-dioxaspiro[2.3]hexane core. nih.govresearchgate.net Mechanistic investigations of this reaction have included cyclic voltammetry studies and computational calculations to support the proposed single-electron synthetic tactic. nih.gov
The reactivity of [1.1.1]propellane, a highly strained hydrocarbon, can proceed through both radical and two-electron pathways to yield a variety of products. nih.gov
Elimination Reactions
Elimination reactions are also a feature of the chemistry of spiro[2.3]hexane derivatives. For example, 1-oxaspiro[2.3]hexane can undergo elimination with lithium diethylamide to produce a cyclobutene (B1205218). nih.gov However, this reaction is reported to work well only on unsubstituted systems. nih.gov
Carbene Chemistry and Intermediates in Spiro[2.3]hexane Formation
Carbene chemistry plays a significant role in the synthesis of spiro[2.3]hexane systems. Nickel(0) catalysis allows for the use of [1.1.1]propellane as a carbene precursor in cyclopropanation reactions with various alkenes to form methylenespiro[2.3]hexane products. nih.govorganic-chemistry.org Computational studies support the formation of a key 3-methylenecyclobutylidene-nickel intermediate through a concerted double C-C bond activation of a Ni(0)-[1.1.1]propellane complex. nih.govorganic-chemistry.org
The formation of 4,5-diazaspiro[2.3]hexanes is achieved through the addition of dihalocarbenes to the exocyclic double bond of 3-alkylidene-1,2-diazetidines. acs.org Specifically, difluorocarbene, generated from TMSCF3/NaI, provides these spirocycles in high yields through stereospecific addition. acs.org In contrast, the more reactive dichlorocarbene (B158193) can lead to lower yields due to competitive insertion into the N–N bond. acs.org
Reactivity of Ketone Moiety in this compound
The ketone group in this compound is a key site for various chemical transformations.
Reactions with Phosphorus(III) Acid Esters (Arbuzov Reaction)
Spiro[2.3]hexane-5-carbonyl chloride readily reacts with phosphorus(III) acid esters, such as phosphorous and arylphosphonous acid esters, in what is known as the Arbuzov reaction. researchgate.net Under mild conditions and with an equimolar ratio of reactants, the nucleophilic phosphorus atom attacks the carbonyl carbon. researchgate.net This results in the formation of dialkyl spiro[2.3]hexane-5-carbonyl phosphonates or alkylarylspiro[2.3]hexane-5-carbonyl phosphinates. researchgate.net The structure of these organophosphorus compounds has been confirmed by IR and 1H NMR spectroscopy. researchgate.net
| Reactant 1 | Reactant 2 | Product Type |
| Spiro[2.3]hexane-5-carbonyl chloride | Phosphorous acid esters | Dialkyl spiro[2.3]hexane-5-carbonyl phosphonates |
| Spiro[2.3]hexane-5-carbonyl chloride | Arylphosphonous acid esters | Alkylarylspiro[2.3]hexane-5-carbonyl phosphinates |
Oxidation Reactions
The ketone moiety of this compound and its derivatives can undergo oxidation. For example, the hydroxyl group of spiro[2.3]hexan-5-ylmethanol can be oxidized to the corresponding carbonyl compound, this compound. smolecule.com Additionally, 1,4-dioxaspiro[2.3]hexan-5-ones can be synthesized by the oxidation of ketene (B1206846) dimers with reagents like dimethyldioxirane (B1199080) (DMDO). nih.gov
Reduction Reactions
The reduction of the carbonyl group in this compound is a fundamental transformation that yields the corresponding alcohol, Spiro[2.3]hexan-5-ol. This reaction is typically accomplished using complex metal hydrides, which serve as a source of the hydride ion (H⁻). The choice of reducing agent can influence the reaction conditions and selectivity.
Commonly employed reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Both reagents effectively reduce ketones to secondary alcohols. The general mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. This is followed by a protonation step, usually from a solvent or a workup procedure, to yield the final alcohol product. youtube.com
Sodium borohydride is a milder and more selective reducing agent, often used in protic solvents like methanol (B129727) or ethanol. youtube.com Its reaction with this compound proceeds under relatively gentle conditions to form Spiro[2.3]hexan-5-ol. fluorochem.co.uk
Lithium aluminum hydride is a much more powerful reducing agent and must be used in aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to its violent reaction with protic solvents. youtube.com The reduction with LiAlH₄ is followed by a careful aqueous workup step to hydrolyze the intermediate aluminum alkoxide complex and furnish the desired Spiro[2.3]hexan-5-ol. youtube.com
The table below summarizes the common reduction reactions for this compound.
| Reagent | Solvent | Product |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | Spiro[2.3]hexan-5-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether (Et₂O) or Tetrahydrofuran (THF), followed by H₃O⁺ workup | Spiro[2.3]hexan-5-ol |
Influence of Strain on Reactivity
The chemical reactivity of this compound is profoundly influenced by the substantial ring strain inherent in its spirocyclic structure. This strain arises from the fusion of a cyclopropane and a cyclobutane (B1203170) ring at a single quaternary carbon atom. Both of these small rings possess significant angle strain due to the deviation of their bond angles from the ideal sp³ tetrahedral angle of 109.5°.
The total strain energy of the parent spiro[2.3]hexane has been calculated to be approximately 54.9 kcal/mol. mdpi.com This value is very close to the sum of the individual strain energies of cyclopropane (27.5 kcal/mol) and cyclobutane (26.4 kcal/mol), indicating that the spiro-fusion itself does not add a large amount of extra strain, but rather combines the high strain of its constituent rings. mdpi.com
This stored potential energy makes the molecule thermodynamically unstable compared to acyclic or larger-ring analogues. Consequently, reactions that lead to the opening of one of the rings are often energetically favorable, as they relieve a significant amount of this strain. nih.gov For instance, many reactions of spiro[2.3]hexane derivatives, such as Lewis acid-promoted rearrangements, are driven by the release of this inherent strain energy, often leading to the formation of more stable five-membered ring systems like cyclopentanones. nih.gov The unique spirocyclic structure not only contributes to the high reactivity but also plays a crucial role in directing the stereochemical and regiochemical outcomes of its reactions. nih.govacs.org
Regioselectivity and Stereoselectivity in Reactions
The rigid, three-dimensional architecture of the spiro[2.3]hexane framework exerts significant control over the regioselectivity and stereoselectivity of its reactions. The spiro center, with its fused cyclopropane and cyclobutane rings, creates distinct steric environments that dictate the trajectory of approaching reagents.
Regioselectivity: In reactions involving nucleophilic attack on derivatives of this compound, the site of attack is often highly specific. For example, in related 1,4-dioxaspiro[2.3]hexan-5-ones, nucleophilic attack can occur at different electrophilic centers, but often shows a preference for one site over another based on steric hindrance and electronic factors. nih.gov Reactions involving ring-opening are also highly regioselective, with bond cleavage occurring in a way that leads to the most stable intermediate, often a carbocation stabilized by adjacent groups. nih.gov
Stereoselectivity: The formation of spiro[2.3]hexane systems and reactions on the existing framework often proceed with a high degree of stereocontrol. For instance, the cyclopropanation of a methylene-cyclobutane is a key step in synthesizing the spiro[2.3]hexane core, and this reaction can exhibit high diastereoselectivity, favoring the formation of one diastereomer over another. researchgate.net
When this compound itself undergoes reaction, such as nucleophilic addition to the carbonyl group, the approach of the nucleophile is sterically hindered by the puckered cyclobutane ring and the adjacent cyclopropane ring. This typically leads to a preferred direction of attack, resulting in the formation of one stereoisomer of the corresponding Spiro[2.3]hexan-5-ol in excess. The facial selectivity (attack from the syn or anti face relative to the cyclopropane ring) is determined by the relative steric bulk of the nucleophile and the specific geometry of the transition state. In the synthesis of related 5-azaspiro[2.3]hexane derivatives, 1,3-dipolar cycloaddition reactions have been shown to proceed with high levels of regio- and stereoselectivity. smolecule.com
The table below provides illustrative examples of selectivity in reactions involving the spiro[2.3]hexane skeleton, based on studies of its derivatives.
| Reaction Type | Substrate Type | Observation | Reference |
| Rearrangement | 1-Oxaspiro[2.3]hexane derivative | Lewis acid-promoted rearrangement gives cyclopentanone product with high regioselectivity. | nih.gov |
| Cyclopropanation | Methylene-azetidine derivative | Rhodium-catalyzed reaction with ethyl diazoacetate shows high trans diastereoselectivity. | researchgate.net |
| 1,3-Dipolar Cycloaddition | Azomethine ylides with alkenes | The reaction proceeds with high regio- and stereoselectivity to form azaspiro[2.3]hexane systems. | smolecule.com |
| Nucleophilic Addition | Thiocarbonyl ylide with α,β-unsaturated ketone | Addition occurs regioselectively to form a sterically crowded spiro adduct. | uzh.ch |
Spectroscopic and Structural Elucidation of Spiro 2.3 Hexan 5 One
X-ray Crystallography for Absolute Configuration and Geometry
X-ray crystallography provides definitive proof of the three-dimensional structure of molecules, including bond lengths, bond angles, and absolute configuration. For the spiro[2.3]hexane system, crystallographic analysis reveals the significant impact of the spiro-fusion on the geometry of the constituent rings. nih.govepa.gov
In a study of 1,4-dioxaspiro[2.3]hexan-5-ones (spiroepoxy-β-lactones), which share the spiro[2.3]hexane core, X-ray diffraction data highlighted unusual bond lengths that contribute to the system's stability. nih.govacs.orgfigshare.com For example, the C4-O1 bond was found to be shortened to 1.448 Å from the typical 1.492 Å of a standard β-lactone. acs.org This shortening is attributed to changes in hybridization to relieve ring strain, leading to increased s-orbital character in exocyclic bonds. acs.org
Similarly, analysis of a spiro[2.3]hex-1-ene derivative showed that the cyclobutane (B1203170) ring forces the substituents on the cyclopropene (B1174273) ring away from its π-faces, reducing steric hindrance. nih.gov The bond angle between the two C3-substituents was measured at 92.3°, a significant decrease from non-spirofused cyclopropenes. nih.gov These findings underscore how the rigid spirocyclic structure dictates the spatial arrangement of atoms and influences reactivity. nih.govacs.org
Table 2: Selected Bond Lengths from a Spiroepoxy-β-lactone
| Bond | Bond Length (Å) |
|---|---|
| C4-O1 | 1.448 |
| C5-O6 (epoxide) | Lengthened |
Data from a study on 1,4-dioxaspiro[2.3]hexan-5-ones. acs.org
Conformational Analysis
The spiro[2.3]hexane framework is characterized by significant conformational rigidity. epa.gov The spiro linkage between the cyclopropane (B1198618) and cyclobutane rings eliminates a degree of rotational freedom that would be present in an open-chain or larger ring system. acs.org This rigidity makes spiro[2.3]hexane derivatives attractive as conformationally restricted isosteres of larger frameworks like cyclohexane (B81311) in medicinal chemistry. researchgate.net While the cyclobutane ring can exhibit some puckering, its conformational freedom is substantially constrained by the fused three-membered ring. This inherent rigidity is a key structural feature that influences the molecule's chemical and physical properties.
In heterocyclic systems related to Spiro[2.3]hexan-5-one, such as 1,4-dioxaspiro[2.3]hexan-5-ones, significant anomeric effects have been observed. nih.govacs.org An anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer the axial orientation. In the case of spiroepoxy-β-lactones, a "double anomeric effect" has been proposed to explain their unexpected stability. acs.orgfigshare.comnih.gov
This effect is rationalized by the overlap of a lone pair of electrons from the epoxide oxygen (O6) with the antibonding (σ) orbital of the C4-O1 bond in the β-lactone, and a corresponding overlap from the β-lactone oxygen (O1) lone pair with the σ-orbital of the C4-O6 bond. acs.org These n-σ* interactions lead to a shortening of the C4-O1 bond and a lengthening of the C5-O6 bond, which is consistent with X-ray crystallographic data. acs.org The rigidity of the spiro[2.3]hexane framework is believed to enhance these anomeric interactions, contributing significantly to the molecule's stability. nih.govacs.org
Structural Insights from Spectroscopic Data
Spectroscopic data collectively provide a comprehensive picture of the structure of this compound. While a complete dataset for the parent compound is not detailed in the provided sources, analysis of its derivatives offers substantial insight. HRMS confirms the elemental composition, C₆H₈O. nih.gov The fragmentation patterns observed in mass spectrometry highlight the strained nature of the spiro-fused rings.
X-ray crystallography on related systems confirms the puckered nature of the cyclobutane ring and the geometric constraints imposed by the spiro-fusion, such as altered bond lengths and angles compared to non-spirocyclic analogues. nih.govacs.org These structural features, such as the shortening of exocyclic bonds to relieve ring strain, are key to understanding the molecule's reactivity. acs.org The conformational rigidity of the spiro[2.3]hexane core is a defining characteristic, making it a useful scaffold in chemical design. researchgate.net
In-Depth Computational Analysis of this compound Remains a Field for Future Investigation
Despite a thorough review of available scientific literature, detailed computational and theoretical studies specifically focused on the chemical compound this compound are not presently available. As a result, a comprehensive article on its computational chemistry, including specific data on its molecular structure, vibrational frequencies, NMR chemical shifts, electronic spectra, and charge distribution as determined by quantum chemical calculations, cannot be compiled at this time.
The field of computational chemistry utilizes powerful theoretical methods to predict and analyze the properties of molecules. Techniques such as Density Functional Theory (DFT) are instrumental in providing insights that complement experimental findings. These methods are routinely used to perform:
Geometry Optimization: To determine the most stable three-dimensional arrangement of atoms in a molecule.
Vibrational Frequency Analysis: To predict the infrared and Raman spectra of a molecule, which arise from its molecular vibrations.
NMR Chemical Shift Prediction: To calculate the expected signals in Nuclear Magnetic Resonance (NMR) spectroscopy, a key technique for structure elucidation.
Time-Dependent DFT (TD-DFT) Calculations: To simulate electronic absorption spectra (UV-Vis spectra) and understand electronic transitions within the molecule.
Natural Bond Orbital (NBO) Analysis: To investigate the distribution of electron density and analyze bonding interactions within the molecule.
While these computational methods are well-established and widely applied to a vast range of chemical compounds, specific research applying them to this compound has not been published in the accessible scientific domain. The synthesis and reactivity of related spiro[2.3]hexane derivatives have been reported, and computational studies have been conducted on other spirocyclic systems. However, a dedicated computational investigation into the nuanced electronic and structural properties of this compound is a gap in the current body of research.
The absence of such studies means that data tables for optimized geometric parameters (bond lengths and angles), calculated vibrational frequencies, predicted ¹H and ¹³C NMR chemical shifts, electronic transition energies, and NBO-derived atomic charges for this compound cannot be generated.
Future research in this area would be valuable for a deeper understanding of the structure-property relationships in strained spirocyclic ketones. Such studies would provide a theoretical framework for interpreting experimental data and could guide the design of novel molecules with specific electronic and spectroscopic properties.
Computational Chemistry and Theoretical Studies of Spiro 2.3 Hexan 5 One
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms. researchgate.netrsc.org For Spiro[2.3]hexan-5-one, computational studies can predict the most likely pathways for its reactions, which are often driven by the release of inherent ring strain. nih.govnih.gov
Theoretical investigations into the reactivity of strained cyclic ketones suggest that reactions involving the cleavage of the small rings are common. researcher.life For instance, in the presence of nucleophiles or under thermal conditions, the cyclopropane (B1198618) or cyclobutane (B1203170) ring in this compound could undergo ring-opening. DFT calculations can map the potential energy surface of these reactions, identifying transition states and intermediates. researchgate.net This allows for the determination of activation energies, which can predict the feasibility of different mechanistic pathways. For example, a computational study on the rearrangement of other strained spiro systems has shown that the reaction proceeds through the pathway with the lowest activation barrier, which often corresponds to the one that most effectively relieves ring strain. nih.gov
In a hypothetical reaction, DFT could be employed to model the addition of a nucleophile to the carbonyl group of this compound, followed by a concerted or stepwise ring-opening of either the cyclopropane or cyclobutane ring. The calculated energy profile would reveal which ring is more susceptible to cleavage and under what conditions.
Strain Energy Calculations and Correlation with Reactivity
The reactivity of this compound is intrinsically linked to its high ring strain. wikipedia.org This strain arises from the deviation of bond angles within the cyclopropane (60°) and cyclobutane (approximately 90°) rings from the ideal tetrahedral angle (109.5°). masterorganicchemistry.com Computational methods can quantify this strain energy, providing a basis for understanding the molecule's kinetic and thermodynamic instability.
Strain energy is typically calculated by comparing the heat of formation of the cyclic molecule with that of a hypothetical strain-free acyclic analogue. swarthmore.edumasterorganicchemistry.com The significant strain in the spiro[2.3]hexane framework acts as a driving force for reactions that lead to less strained products. nih.govacs.org The greater the ring strain, the more facile ring-opening pathways become. nih.gov For instance, the strain energy of cyclobutanone (B123998) is significantly higher than that of cyclopentanone (B42830) or cyclohexanone, which facilitates ring-opening pathways in its photochemistry. nih.govresearchgate.net
Computational studies have shown that while absolute strain energy is a key factor, electronic delocalization also plays a crucial role in enhancing reactivity. acs.org In the case of this compound, the presence of the ketone functionality can influence the electronic structure and thus the reactivity beyond simple strain-release considerations. The correlation between calculated strain energy and experimentally observed reaction rates for a series of related strained ketones can provide a quantitative understanding of this relationship.
| Cycloalkane | Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | 27.6 |
| Cyclobutane | 26.3 |
| Cyclopentane | 6.2 |
| Cyclohexane (B81311) | 0.1 |
Data sourced from computational and thermochemical studies. masterorganicchemistry.commasterorganicchemistry.com
Molecular Dynamics (MD) Simulations for Conformational Stability
The cyclobutane ring is not planar and undergoes a puckering motion. masterorganicchemistry.com In this compound, this puckering will be influenced by the spiro-fused cyclopropane ring. MD simulations can track the atomic motions over time, revealing the preferred puckered conformations of the cyclobutane ring and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.
Quantitative Structure-Activity Relationships (QSAR) for Spiro Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. libretexts.orgwikipedia.orgjocpr.com While no specific biological activity has been defined for this compound in this context, the principles of QSAR can be discussed in relation to a hypothetical series of its derivatives.
In a QSAR study, various molecular descriptors are calculated for each compound in the series. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. nih.govnih.gov
For a series of this compound derivatives, relevant descriptors might include:
Topological descriptors: Molecular weight, number of rotatable bonds, and branching indices.
Electronic descriptors: Dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).
Hydrophobic descriptors: The logarithm of the octanol-water partition coefficient (logP).
Steric descriptors: Molecular volume and surface area.
Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.
| Descriptor Class | Specific Descriptor Example | Property Represented |
|---|---|---|
| Topological | Molecular Weight | Size of the molecule |
| Electronic | Dipole Moment | Polarity of the molecule |
| Hydrophobic | logP | Lipophilicity |
| Steric | Molecular Volume | Three-dimensional size |
Synthesis and Reactivity of Specific Spiro 2.3 Hexan 5 One Derivatives and Analogs
1,4-Dioxaspiro[2.3]hexan-5-ones (Spiroepoxy-β-lactones)
1,4-Dioxaspiro[2.3]hexan-5-ones, commonly referred to as spiroepoxy-β-lactones, are a novel class of small spirocyclic heterocycles that have garnered interest due to their unique stability and versatile reactivity. acs.orgresearchgate.net These strained ring systems serve as valuable intermediates in organic synthesis. acs.org
The primary synthetic route to spiroepoxy-β-lactones involves the epoxidation of 4-alkylidene-2-oxetanones, also known as ketene (B1206846) dimers. acs.orgacs.org This method has been successfully applied to a range of functionalized ketene dimers using reagents like dimethyldioxirane (B1199080) (DMDO), yielding the desired spiroepoxy-β-lactones in modest to good yields. nih.gov
Despite the inherent strain from the fused epoxide and β-lactone rings, these compounds exhibit unexpected stability. acs.org This stability may be attributed to a double anomeric effect, as suggested by analysis of bond lengths from X-ray crystallography. acs.org
The reactivity of these strained intermediates is diverse, leading to a variety of useful products. Depending on the reaction conditions, they can be converted into butenolides, α-hydroxyketones, triols, α-chloroketones, and α-azidoketones. acs.org This reactivity highlights their potential as versatile building blocks in synthetic chemistry. nih.gov
| Ketene Dimer Substrate | Product (1,4-Dioxaspiro[2.3]hexan-5-one) | Yield (%) |
|---|---|---|
| Symmetrically substituted ketene dimers | Corresponding spiroepoxy-β-lactones | Modest to Good |
| Optically active ketene dimers | Optically active spiroepoxy-β-lactones | Data not specified |
Spiroepoxy-β-lactones exhibit several distinct ring-opening and rearrangement pathways, which underscores their synthetic utility. acs.org
Two primary modes of reactivity have been identified:
Pathway A: Nucleophilic addition at the distal epoxide carbon. This pathway involves the attack of a nucleophile on the less hindered carbon of the epoxide ring. The resulting intermediate, a γ-substituted β-keto-carboxylate, readily undergoes decarboxylation to yield an α-substituted ketone. acs.org
Pathway B: Cleavage of the epoxide at the spiroketal center. This can lead to the formation of an oxocarbenium intermediate. Subsequent nucleophilic addition or reduction results in a γ-hydroxy-β-lactone. acs.org This pathway was explored for its potential in synthesizing the tetrahydrofuran (B95107) core of natural products like haterumalide. acs.org
A particularly facile rearrangement has been observed under various conditions, providing a straightforward, three-step route from acid chlorides to optically active tetronic acids, which are common heterocyclic motifs in bioactive natural products. acs.org
1-Oxaspiro[2.3]hexanes
1-Oxaspiro[2.3]hexanes are valuable intermediates in organic synthesis, providing access to biologically relevant molecular scaffolds. rsc.org Their inherent ring strain can be harnessed for further synthetic transformations. rsc.org
There are two common methods for the synthesis of 1-oxaspiro[2.3]hexanes:
Reaction of Cyclobutanones with a Carbenoid: This is a direct approach to forming the spirocyclic system. rsc.org
Two-Step Olefination/Epoxidation Sequence: This method involves first converting a cyclobutanone (B123998) into an exocyclic alkene (a methylenecyclobutane (B73084) derivative) via an olefination reaction, followed by epoxidation of the double bond to form the desired 1-oxaspiro[2.3]hexane. rsc.org
While these methods are convenient, recent efforts have focused on developing more modular approaches that allow for the introduction of various substituents and the creation of enantioselective variants. rsc.org One such advanced method involves a base-initiated, stereospecific Payne rearrangement that can yield the target compounds in up to 98% yield without loss of enantiomeric purity. rsc.org
The strain within the 1-oxaspiro[2.3]hexane ring system makes it susceptible to ring-expansion reactions, which are synthetically useful. rsc.org A predominant application is the Lewis acid-mediated rearrangement to afford cyclopentanones. nih.govrsc.org This ring expansion proceeds in excellent yield and can offer good diastereoselectivity. rsc.org
This transformation has been effectively applied in the total synthesis of natural products. For example, the ring expansion of a 1-oxaspiro[2.3]hexane intermediate was a key step in the synthesis of pentalenolactone (B1231341) E and G methyl esters. nih.gov
4-Oxaspiro[2.3]hexanes
The 4-oxaspiro[2.3]hexane framework is another class of strained spiroheterocycles with interesting reactivity. rsc.org Their synthesis and reactions have been explored, revealing their potential as precursors to other cyclic structures. rsc.org
A general synthesis for these compounds starts from 2-methyleneoxetanes. rsc.orgrsc.org These substrates are converted to 4-oxaspiro[2.3]hexanes in excellent yields using a modified Simmons-Smith cyclopropanation reaction. rsc.orgrsc.org For instance, treating 2-methylene-3-phenyloxetane with diiodomethane (B129776) and diethylzinc (B1219324) at 0°C resulted in an 83% isolated yield of the corresponding 4-oxaspiro[2.3]hexane. rsc.org
When treated with a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), 4-oxaspiro[2.3]hexanes undergo rearrangement. rsc.orgrsc.org The outcome of this rearrangement is dependent on the substituents present on the ring system, leading to the formation of one of three product types:
1,5-Dioxaspiro[2.3]hexanes
The synthesis of the unprecedented spiro-heterocycle, 1,5-dioxaspiro[2.3]hexane, has been approached through a proposed synthetic plan starting from 3-iodooxetane. researchgate.net This strategy is part of a broader interest in strained spiro-heterocycles as promising sp³-rich bioisosteres for aromatic and non-spirocyclic systems in medicinal chemistry. researchgate.net
The reactivity of 1,5-dioxaspiro[2.3]hexanes has been explored through various downstream transformations. These include ring-expansion reactions, Buchwald-Hartwig coupling, sulfide (B99878) oxidation to sulfones and sulfonamides, and alkene epoxidation, demonstrating their utility as synthetic intermediates. researchgate.net
5-Azaspiro[2.3]hexanes
Stereocontrolled Synthesis
The stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives has been achieved, presenting a significant challenge due to the need to control the stereochemistry of three contiguous chiral centers and the formation of a [2.3]-spiro junction. enamine.net One successful approach commences from D-serine to generate a highly functionalized azetidine (B1206935) ring. enamine.net A key step in this synthesis is a diastereoselective rhodium-catalyzed cyclopropanation reaction to introduce the cyclopropyl (B3062369) moiety. enamine.net
As Conformationally Restricted Amino Acid Analogues
5-Azaspiro[2.3]hexane derivatives have been designed and synthesized as "frozen" analogues of L-glutamic acid. enamine.net By incorporating the spiro-cyclopropane moiety, the rotation around the C3–C4 bond of the azetidine ring is further limited, creating a conformationally restricted structure. enamine.net These rigid analogues are valuable tools for studying the bioactive conformations of L-glutamic acid and for developing potent and selective ligands for glutamate (B1630785) receptors, which are implicated in a variety of central nervous system disorders. enamine.net
As Piperidine (B6355638) Bioisosteres
While detailed studies are not as prevalent as for their 4-aza counterparts, 5-azaspiro[2.3]hexane derivatives have been evaluated as piperidine isosteres in a number of studies. acs.org The rigid spirocyclic framework offers a three-dimensional alternative to the flexible piperidine ring, a common motif in pharmaceuticals.
4-Azaspiro[2.3]hexanes as Piperidine Bioisosteres
The 4-azaspiro[2.3]hexane scaffold is gaining recognition as a promising piperidine isostere for applications in medicinal chemistry. acs.org An expedient, multigram synthesis has been developed, which involves the Tebbe olefination of an N-Boc-protected 2-azetidinone followed by cyclopropanation of the resulting intermediate. acs.org
Physicochemical characterization of 4-azaspiro[2.3]hexane derivatives reveals that the introduction of the spirocyclic system leads to a decrease in basicity and an increase in lipophilicity compared to the parent piperidine. acs.org Further modifications, such as gem-difluorination, can significantly decrease basicity with only a slight effect on lipophilicity. acs.org Exit vector plot analysis indicates that the 1,4-disubstituted 4-azaspiro[2.3]hexane scaffold is structurally similar to trans-1,4-disubstituted cyclohexanes and piperidines. acs.org
| Property Change | Value |
| Decrease in Basicity (ΔpKa) | 0.9 |
| Increase in Lipophilicity (ΔLogP) | 0.5 |
| Decrease in Basicity with gem-difluorination (ΔpKa) | 3.0 |
Other Heteroatom-Containing Spiro[2.3]hexanes
The interest in strained heteroatom-containing spiro[2.3]hexanes has been steadily increasing due to their potential as non-classical three-dimensional bioisosteres. enamine.net The inclusion of a small, strained ring system results in a more rigid and densely packed molecular structure. enamine.net
For instance, 1-oxaspiro[2.3]hexanes are useful synthetic intermediates. Their synthesis can be achieved from cyclobutanones through reaction with a carbenoid or via a two-step olefination/epoxidation sequence. semanticscholar.org These compounds can undergo various transformations, making them valuable building blocks for more complex molecules. semanticscholar.org
Functionalized Methylenespiro[2.3]hexanes
Functionalized methylenespiro[2.3]hexanes are valuable synthetic intermediates. Their synthesis has been achieved through various methods, including transition metal-catalyzed reactions and photochemical approaches.
A notable method for the synthesis of methylenespiro[2.3]hexanes involves a nickel(0)-catalyzed cyclopropanation of functionalized alkenes using [1.1.1]propellane as a carbene precursor. nih.govacs.org This approach is significant because transition metal-catalyzed reactions of [1.1.1]propellane have historically been challenging, often leading to mixtures of ring-opened isomers and oligomers. acs.orgacs.org The nickel-catalyzed process, however, efficiently suppresses these undesired side reactions. organic-chemistry.org Computational studies suggest the reaction proceeds through the formation of a Ni(0)-[1.1.1]propellane complex, followed by a concerted double C-C bond activation to generate a key 3-methylenecyclobutylidene-nickel intermediate. nih.govacs.org This method demonstrates good tolerance for a range of functionalized alkenes. nih.gov
Another approach to functionalized spiro[2.3]hexanes is through a photoinduced, additive-free method. rsc.orgresearchgate.net This "green" protocol allows for the construction of the spirocyclic scaffold using alkenes with low reactivity under visible-light irradiation, avoiding the use of harmful and toxic reagents. rsc.org The reaction proceeds under mild conditions, shows good functional-group tolerance, is operationally simple, and has been demonstrated to be scalable. rsc.orgresearchgate.net
The reactivity of these compounds is often characterized by the high ring strain of the spirocyclic system. For instance, 1-oxaspiro[2.3]hexanes, which can be considered functionalized analogues, undergo facile ring expansion under Lewis acidic conditions to yield cyclopentanone (B42830) derivatives. nih.gov This reactivity is driven by the release of strain energy from both the cyclopropane (B1198618) and cyclobutane (B1203170) rings. nih.gov
Table 1: Synthesis of Functionalized Methylenespiro[2.3]hexanes via Nickel-Catalyzed Cyclopropanation
| Alkene Substrate | Catalyst System | Product | Yield (%) | Reference |
| Styrene | Ni(cod)₂ / SIMes·HCl / LiOMe | 1-Methylene-5-phenylspiro[2.3]hexane | 85 | organic-chemistry.org |
| 4-Chlorostyrene | Ni(cod)₂ / SIMes·HCl / LiOMe | 1-(4-Chlorophenyl)-5-methylenespiro[2.3]hexane | 78 | organic-chemistry.org |
| 1,3-Butadiene | Ni(cod)₂ / SIMes·HCl / LiOMe | 1-Methylene-5-vinylspiro[2.3]hexane | 65 | organic-chemistry.org |
| Methyl Acrylate | [Rh(CO)₂Cl]₂ | Methyl 1-methylenespiro[2.3]hexane-5-carboxylate | N/A | acs.org |
Spiro[2.3]hexane-1,5-diamine Derivatives
Spiro[2.3]hexane-1,5-diamine derivatives are of interest as conformationally restricted building blocks in drug discovery, potentially serving as isosteres for piperidine and other cyclic scaffolds. researchgate.netresearchgate.net
The synthesis of monoprotected 1,5-diaminospiro[2.3]hexanes has been achieved through the cyclopropanation of corresponding cyclobutane or azetidine derivatives. researchgate.netresearchgate.net This method has been shown to produce the target compounds as single diastereomers. researchgate.netresearchgate.net X-ray diffraction studies have confirmed the structures of these derivatives and suggest their potential application in the design of peptidomimetics, such as those that induce β-turns or mimic sheet-like structures. researchgate.net
For example, the synthesis of 5-azaspiro[2.3]hexane derivatives, which are closely related, often involves the introduction of the cyclopropane ring via carbene addition to an exocyclic double bond on an azetidine ring. rsc.org An alternative synthesis of 5-azaspiro[2.3]hexane involves the selective reduction of a cyclopropyl-bearing dinitrile using a polymethylhydrosiloxane-Ti(OiPr)₄ reducing system. rsc.org Furthermore, an N-Boc protected amino acid derivative of 5-azaspiro[2.3]hexane has been synthesized and subsequently converted to a monoprotected diamine via a modified Curtius rearrangement. rsc.org
Table 2: Synthetic Approaches to Spiro[2.3]hexane Diamine Scaffolds
| Starting Material | Key Reaction Step | Product Scaffold | Diastereoselectivity | Reference |
| Substituted Cyclobutane | Cyclopropanation | 1,5-Diaminospiro[2.3]hexane | Single diastereomer | researchgate.netresearchgate.net |
| Substituted Azetidine | Cyclopropanation | 5-Azaspiro[2.3]hexane-1-amine | Single diastereomer | researchgate.net |
| Cyclopropyl-dinitrile | Selective Reduction | 5-Azaspiro[2.3]hexane | N/A | rsc.org |
| N-Boc-azetidinone | Horner-Wadsworth-Emmons, Corey-Chaikovsky cyclopropanation, Curtius rearrangement | Monoprotected 5-Azaspiro[2.3]hexane-1-amine | N/A | rsc.org |
Spiro[2.3]hexane Amino Acid Analogues
Spiro[2.3]hexane amino acid analogues are conformationally rigid molecules that have potential applications as modulators of neurotransmitter systems, such as the GABAergic cascades in the central nervous system. researchgate.net
One synthetic route to these amino acids starts from 3-methylenecyclobutanecarboxylic acid or its methyl ester. researchgate.net The synthesis of target amino acids, such as 5-aminospiro[2.3]hexanecarboxylic acid and 5-amino-spiro[2.3]hexanephosphonic acids, is based on the catalytic [1+2] cycloaddition of diazoacetic or diazophosphonic esters to the 3-substituted methylenecyclobutanes. researchgate.net The transformation of a carboxy group to an amine group can then be achieved using a modified Curtius reaction. researchgate.net The construction of the 1,5-substituted spiro[2.3]hexane system in these syntheses primarily relies on the formation of the three-membered ring. researchgate.net
Table 3: Synthesis of Spiro[2.3]hexane Amino Acid Analogues
| Starting Material | Key Reactions | Product | Overall Yield (%) | Reference |
| 3-Methylenecyclobutanecarboxylic acid | [1+2] Cycloaddition, Curtius rearrangement | 5-Aminospiro[2.3]hexanecarboxylic acid | N/A | researchgate.net |
| Spirocyclic diesters | Monohydrolysis, Curtius rearrangement, Deprotection | Spiro[2.3]hexane-derived α-amino acids | 31–52 | researchgate.net |
| Spirocyclic ketone | Bucherer-Bergs hydantoin (B18101) synthesis, Cleavage | Spiro[2.3]hexane-derived α-amino acids | 31–52 | researchgate.net |
| 3-Methylidenecyclobutanecarbonitrile | [1+2] Cycloaddition, Chemoselective reduction, Hydrolysis | 1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid | N/A | researchgate.net |
Applications and Broader Research Impact of Spiro 2.3 Hexan 5 One Scaffolds
Building Blocks in Complex Molecule Synthesis
The compact and rigid structure of the spiro[2.3]hexane core makes it an attractive starting point for the synthesis of complex molecular targets. Although literature specifically detailing the use of Spiro[2.3]hexan-5-one is limited, the broader class of spiro[2.3]hexane derivatives, particularly those containing heteroatoms, has been effectively utilized in the synthesis of pharmaceuticals, agrochemicals, and natural products. These strained ring systems can undergo selective ring-opening or rearrangement reactions to introduce diverse functionalities and build molecular complexity.
Pharmaceuticals and Agrochemicals
The incorporation of spirocyclic motifs is a growing strategy in the design of novel pharmaceuticals and agrochemicals. Spiro[2.3]hexane derivatives, due to their three-dimensional nature, can offer improved physicochemical properties such as metabolic stability and aqueous solubility compared to their flatter aromatic counterparts. While specific examples of commercial drugs or agrochemicals directly synthesized from this compound are not prominent in the literature, the exploration of heteroatom-containing spiro[2.3]hexanes, such as 1-oxa-5-azaspiro[2.3]hexanes and 5-azaspiro[2.3]hexanes, is an active area of research. rsc.org These scaffolds are being investigated as potential bioisosteres for common motifs like piperidine (B6355638), a core structure in many approved drugs. rsc.org The development of synthetic routes to functionalized spiro[2.3]hexane diamine derivatives further expands their potential application in medicinal chemistry. researchgate.net
The general advantages of incorporating spirocyclic systems in drug discovery are summarized in the table below:
| Feature of Spirocyclic Scaffolds | Implication in Drug/Agrochemical Design |
| Three-Dimensionality | Improved target binding and selectivity. |
| Rigidity | Reduced conformational flexibility, leading to better target affinity. |
| Novelty | Access to new intellectual property space. |
| sp³-Rich Character | Often leads to improved solubility and metabolic stability. |
Natural Product Synthesis
The synthesis of natural products often requires the construction of complex and sterically congested carbon frameworks. Spiro[2.3]hexane derivatives have proven to be valuable intermediates in achieving these challenging syntheses. The inherent strain energy of the spirocycle can be strategically released to drive reactions that form larger, more complex ring systems. For instance, derivatives like 1-oxaspiro[2.3]hexanes are useful precursors for creating biologically relevant scaffolds. rsc.org The spirocyclic motif is present in a variety of natural products, and synthetic strategies often leverage the unique reactivity of strained spirocycles to construct these intricate structures. nih.gov
Bioisosteric Replacement and Drug Design
Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that retains similar biological activity, is a cornerstone of modern drug design. The spiro[2.3]hexane scaffold and its derivatives are increasingly recognized as valuable bioisosteres for common aromatic and non-spirocyclic rings.
Spiro[2.3]hexanes as sp³-Rich Scaffolds
The concept of "escaping from flatland" in medicinal chemistry emphasizes the move away from planar, aromatic (sp²-hybridized) molecules towards more three-dimensional, saturated (sp³-hybridized) structures. spirochem.com sp³-rich scaffolds, such as spiro[2.3]hexanes, often exhibit improved pharmacokinetic and pharmacodynamic properties. The inclusion of a cyclopropane (B1198618) ring, a common feature in many small-molecule drugs, can enhance binding to biological targets due to decreased conformational flexibility and increased stability towards oxidative metabolism. rsc.org The interest in strained spiro heterocycles, including derivatives of the spiro[2.3]hexane core, has been steadily rising due to their potential as non-classical three-dimensional bioisosteres. rsc.org
| Property | Advantage of sp³-Rich Scaffolds |
| Solubility | Generally higher aqueous solubility compared to flat aromatic systems. |
| Metabolic Stability | Often more resistant to metabolic degradation. |
| Selectivity | The defined 3D geometry can lead to more specific interactions with biological targets. |
| Novelty | Provides access to novel chemical matter with potential for new intellectual property. |
Exploration of Novel 3D Chemical Space
The development of new drugs and other functional molecules is critically dependent on the exploration of novel areas of chemical space. Spiro[2.3]hexane scaffolds provide a gateway to a rich and largely underexplored three-dimensional chemical space. nih.govchemdiv.com Their rigid, well-defined geometry allows for the precise positioning of substituents in three dimensions, which is crucial for optimizing interactions with biological targets. rsc.org The synthesis of diverse libraries of spiro[2.3]hexane derivatives is a key strategy for discovering new bioactive compounds. spirochem.com The development of novel synthetic methods, such as photoinduced syntheses of functionalized spiro[2.3]hexanes, further facilitates the exploration of this valuable chemical space. researchgate.net
Materials Science Applications
Currently, there is a lack of specific, publicly available research detailing the application of this compound or its direct derivatives in the field of materials science. The primary focus of research on this and related spirocyclic compounds has been within the realms of organic synthesis and medicinal chemistry.
Development of Advanced Chemical Synthesis Methodologies
The construction of the this compound scaffold presents a significant synthetic challenge due to the high degree of ring strain. Researchers have developed several innovative strategies to overcome these hurdles, moving beyond classical methods to more sophisticated and efficient approaches.
One of the foremost advanced methodologies is photoinduced [2+2] cycloaddition . This powerful technique utilizes light to promote the formation of four-membered rings. rsc.org In the context of this compound synthesis, this could involve the intramolecular cycloaddition of an enone tethered to an alkene. wikipedia.org While direct synthesis of the parent ketone via this method is not extensively documented, the photochemical [2+2] cycloaddition of allenes with enones is a well-established method for constructing the bicyclo[2.1.0]pentane system, which can be a precursor to the spiro[2.3]hexane skeleton. rsc.org The reaction is often stepwise, proceeding through a diradical intermediate. wikipedia.org
Another significant advancement lies in ring expansion reactions . A notable example is the acid-catalyzed rearrangement of 1-ethynylcyclobutanol. This method provides a pathway to α,β-unsaturated cyclobutanones, which can be subsequently converted to this compound. The mechanism involves the formation of a strained cyclobutene (B1205218) intermediate that undergoes rearrangement.
Furthermore, the synthesis of functionalized spiro[2.3]hexane derivatives has been achieved through a green protocol involving visible-light irradiation . This additive-free approach allows for the construction of the spirocyclic scaffold from alkenes with low reactivity, highlighting the move towards more environmentally benign synthetic methods. rsc.org Mechanistic studies of this process suggest that the crucial carbon-carbon bond formation occurs almost concurrently with a light-sustained initiation step. rsc.org
The following table summarizes some of the advanced synthetic approaches towards spiro[2.3]hexane derivatives, which could be adapted for the synthesis of this compound.
| Methodology | Description | Key Features |
| Photoinduced [2+2] Cycloaddition | Intramolecular or intermolecular cycloaddition of an alkene and an enone or allene (B1206475) initiated by light. rsc.orgwikipedia.orgrsc.org | Forms the cyclobutane (B1203170) ring efficiently. Can introduce multiple stereocenters. wikipedia.org |
| Ring Expansion Reactions | Rearrangement of a smaller ring system to form the cyclobutanone (B123998) ring of the spirocycle. | Can utilize readily available starting materials like cyclopropanes or cyclobutenes. |
| Visible-Light Mediated Synthesis | An additive-free, environmentally friendly method for constructing the spiro[2.3]hexane scaffold. rsc.org | Green chemistry approach, proceeds under mild conditions. rsc.org |
Role in Mechanistic Organic Chemistry Studies
The unique structural attributes of this compound, namely its strained cyclopropane and cyclobutane rings adjacent to a carbonyl group, make it a valuable substrate for investigating various reaction mechanisms.
One area of significant interest is the study of ring-opening and rearrangement reactions . The high ring strain of the spiro[2.3]hexane system can be harnessed to drive chemical transformations. For instance, the Lewis acid-promoted rearrangement of related 1-oxaspiro[2.3]hexanes to yield cyclopentanone (B42830) products provides a model for understanding how the carbocyclic analogue might behave. nih.gov The relief of ring strain is a powerful driving force in these reactions. nih.gov
The presence of the ketone functionality allows for the exploration of classic organic reactions under the influence of a strained framework. A prime example is the Favorskii rearrangement . wordpress.com While not specifically documented for a halo-derivative of this compound, this reaction, which involves the base-catalyzed rearrangement of α-halo ketones to carboxylic acid derivatives, would be a compelling mechanistic study. wordpress.comresearchgate.net The formation of a cyclopropanone (B1606653) intermediate in the Favorskii rearrangement mechanism would be particularly interesting in the context of the already present spiro-fused cyclopropane ring, potentially leading to unusual reaction pathways and products. researchgate.net
Furthermore, derivatives of this compound are excellent candidates for solvolysis studies . The solvolysis of spiro[2.3]hexyl tosylates, for example, can provide valuable insights into the stability and reactivity of carbocationic intermediates. The participation of the cyclopropane ring in stabilizing an adjacent positive charge (homoallylic participation) is a well-studied phenomenon, and the rigid spirocyclic framework of this compound would offer a unique platform to probe these effects.
The table below outlines potential areas of mechanistic study where this compound or its derivatives could serve as key substrates.
| Mechanistic Study | Rationale for Using this compound | Potential Insights |
| Ring-Opening/Rearrangement | The high ring strain can be released as a driving force for the reaction. nih.gov | Understanding the influence of strain on reaction pathways and product distributions. |
| Favorskii Rearrangement | The strained α-halo ketone derivative would provide a unique substrate to study this classic rearrangement. wordpress.comresearchgate.net | Elucidating the stability of the cyclopropanone intermediate and potential alternative mechanistic pathways. |
| Solvolysis Reactions | The rigid spirocyclic system allows for the study of neighboring group participation from the cyclopropane ring. | Quantifying the stabilizing effect of the cyclopropane ring on carbocationic intermediates. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Spiro[2.3]hexan-5-one, and how do reaction conditions influence yield and selectivity?
- Methodological Answer : this compound can be synthesized via bromination of spiro[2.3]hexane in carbon tetrachloride or chloroform under controlled conditions to ensure selectivity . Organocatalytic asymmetric synthesis is another route, involving ketene dimers and tetronic acid intermediates in a 5-step process (e.g., for maculalactone derivatives) . Key factors include solvent polarity, temperature (e.g., −78°C for ketene dimer formation), and catalyst choice (e.g., Calter’s method for enantioselectivity). Yields vary from 55% to 85% depending on steric and electronic effects .
Q. How is the structural characterization of this compound validated, and what analytical techniques are essential?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming spirocyclic frameworks. For example, the carbonyl resonance in this compound appears at δ ~210 ppm in ¹³C NMR, while sp³ carbons in the cyclopropane ring show distinct splitting patterns . X-ray crystallography further validates bond angles and torsional strain in the fused cyclopropane-lactone system .
Q. What are the primary challenges in purifying this compound derivatives, and how are they addressed?
- Methodological Answer : High ring strain and thermal instability necessitate low-temperature chromatography (e.g., silica gel at 0–4°C) and inert atmospheres. Recrystallization in hexane/ethyl acetate mixtures improves purity, while avoiding aqueous conditions prevents hydrolysis of the β-lactone moiety .
Advanced Research Questions
Q. How do photochemical reactions of this compound derivatives differ from thermal pathways, and what mechanistic insights explain these divergences?
- Methodological Answer : Irradiation of this compound (e.g., 4,4,6,6-tetramethyl derivatives) induces Norrish Type I cleavage, forming acyl-alkyl biradicals that rearrange into tetronic acids or cyclobutanones . Competing pathways depend on solvent polarity: in methanol, oxacarbene intermediates yield cis/trans acetals (55% and 31%, respectively), while radical recombination forms cyclobutanones (12–14%) . Computational studies (DFT) can model diradical stabilization energies to predict product ratios .
Q. What strategies resolve contradictions in reported reactivity of this compound under basic vs. acidic conditions?
- Methodological Answer : Conflicting data arise from the β-lactone’s sensitivity to nucleophiles. Under basic conditions (e.g., NaOH), ring-opening produces tetronic acids, while acidic conditions (e.g., H₂SO₄) favor decarboxylation to cyclopropane derivatives . Controlled kinetic studies (e.g., pH-dependent HPLC monitoring) and isotopic labeling (¹⁸O) clarify mechanistic steps .
Q. How can computational models predict the regioselectivity of this compound functionalization?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) identify electrophilic sites by mapping Fukui indices. For example, the carbonyl carbon (f⁺ = 0.12) and cyclopropane bridgehead (f⁺ = 0.08) show distinct reactivity toward electrophiles like Br₂ or epoxidizing agents . Molecular dynamics simulations further assess steric accessibility in transition states .
Guidelines for Rigorous Research Design
- Feasibility : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental scope. For example, asymmetric synthesis requires chiral HPLC for enantiomeric excess validation, which may demand specialized equipment .
- Reproducibility : Document reaction conditions (e.g., solvent degassing for photochemistry) and raw spectral data in supplementary materials, adhering to journal standards like Beilstein Journal of Organic Chemistry .
- Ethics : Disclose conflicts of interest if using proprietary catalysts or software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
